

Stability and Storage of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Tetrahydrofuroyl)piperazine hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical stability and storage considerations for **1-(2-Tetrahydrofuroyl)piperazine hydrobromide**, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific stability data for this molecule, this document synthesizes information from related compounds, including piperazine derivatives and other hydrobromide salts, to anticipate potential degradation pathways and outline best practices for storage and handling. Furthermore, it details a proposed experimental framework for a comprehensive stability assessment, in line with established regulatory guidelines. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to ensure the integrity and reliability of **1-(2-Tetrahydrofuroyl)piperazine hydrobromide** in their studies.

Introduction

1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a chemical entity featuring a piperazine ring acylated with a tetrahydrofuroyl group, presented as a hydrobromide salt. The salt form is often selected in pharmaceutical development to enhance properties such as solubility and stability. A thorough understanding of the compound's stability profile is paramount for its

successful application in research and development, as degradation can impact its purity, potency, and safety. This guide addresses the key factors influencing the stability of this compound and provides recommendations for its appropriate storage and handling.

Physicochemical Properties

A summary of the known physicochemical properties of 1-(2-Tetrahydrofuroyl)piperazine and its hydrobromide salt is presented in Table 1.

Table 1: Physicochemical Properties of 1-(2-Tetrahydrofuroyl)piperazine and its Hydrobromide Salt

Property	Value	Reference
Chemical Formula	C ₉ H ₁₇ BrN ₂ O ₂	N/A
Molecular Weight	265.15 g/mol	N/A
Appearance	White to off-white crystalline solid	[1]
Melting Point	152-160 °C	[2]
Form	Hydrobromide salt	[1]

Recommended Storage and Handling Conditions

Based on safety data sheets for related piperazine compounds and general best practices for handling hydrobromide salts, the following storage and handling conditions are recommended to maintain the integrity of **1-(2-Tetrahydrofuroyl)piperazine hydrobromide**.

Table 2: Recommended Storage and Handling Conditions

Condition	Recommendation	Rationale
Temperature	Store in a cool place.	To minimize the rate of potential thermal degradation.
Humidity	Store in a dry place, protected from moisture.	Hydrobromide salts can be hygroscopic, and moisture can promote salt disproportionation and hydrolysis.
Light	Avoid exposure to light. Store in a light-resistant container.	To prevent potential photodegradation.
Atmosphere	Keep container tightly closed. Storage under an inert gas is advisable.	To protect from air and moisture, which can facilitate oxidative degradation and hydrolysis.
Incompatibilities	Store away from strong oxidizing agents, strong acids, and strong bases.	To prevent chemical reactions that could lead to degradation.
Handling	Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area.	To ensure personnel safety.

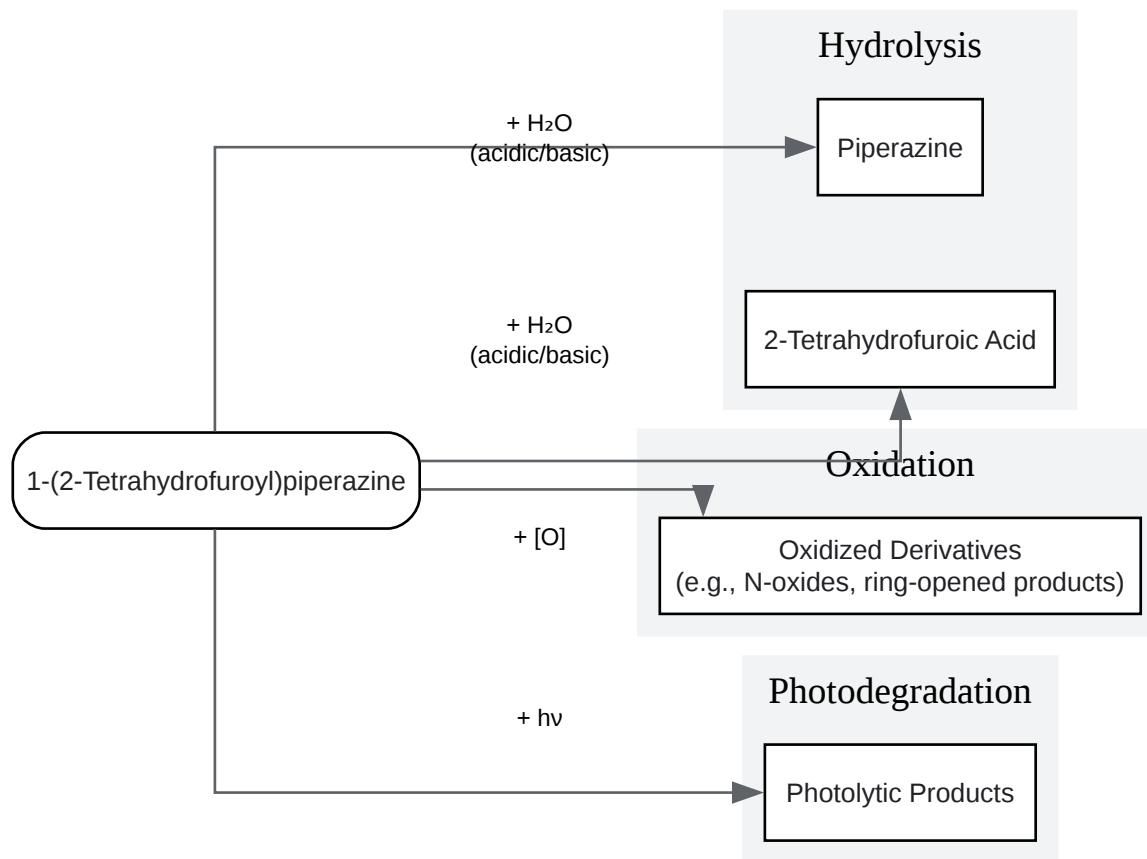
Potential Degradation Pathways

While specific degradation studies on **1-(2-Tetrahydrofuroyl)piperazine hydrobromide** are not publicly available, potential degradation pathways can be inferred from the chemical structure of the molecule, which contains a piperazine ring, an amide linkage, and a tetrahydrofuran ring.

- **Hydrolysis:** The amide bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the molecule into piperazine and 2-tetrahydrofuroic acid. The presence of moisture can facilitate this process.

- Oxidation: The piperazine ring and the tetrahydrofuran ring, particularly at positions adjacent to the heteroatoms, are potential sites for oxidation. Oxidative degradation can be initiated by exposure to air, light, or incompatible oxidizing agents.
- Photodegradation: Compounds containing amine functionalities, like piperazine, can be susceptible to photodegradation. Exposure to UV or visible light may lead to the formation of radical species and subsequent degradation products.
- Salt Disproportionation: As a hydrobromide salt of a weakly basic amine, there is a potential for salt disproportionation, especially in the presence of moisture. This process involves the conversion of the salt back to the free base and hydrobromic acid, which can affect the physical and chemical stability of the compound.

The following diagram illustrates the potential degradation pathways of 1-(2-Tetrahydrofuroyl)piperazine.



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Caption: Potential Degradation Pathways.

Proposed Experimental Protocol for Stability Assessment

A comprehensive stability study for **1-(2-Tetrahydrofuroyl)piperazine hydrobromide** should be conducted to identify degradation products, establish degradation kinetics, and determine the shelf-life under various conditions. The following experimental workflow is proposed, based on the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Table 3: Proposed Conditions for Forced Degradation Studies

Stress Condition	Proposed Protocol
Acid Hydrolysis	0.1 M HCl at 60°C for 24 hours
Base Hydrolysis	0.1 M NaOH at 60°C for 24 hours
Neutral Hydrolysis	Water at 60°C for 24 hours
Oxidation	3% H ₂ O ₂ at room temperature for 24 hours
Thermal Degradation	Solid state at 80°C for 48 hours
Photostability	Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)

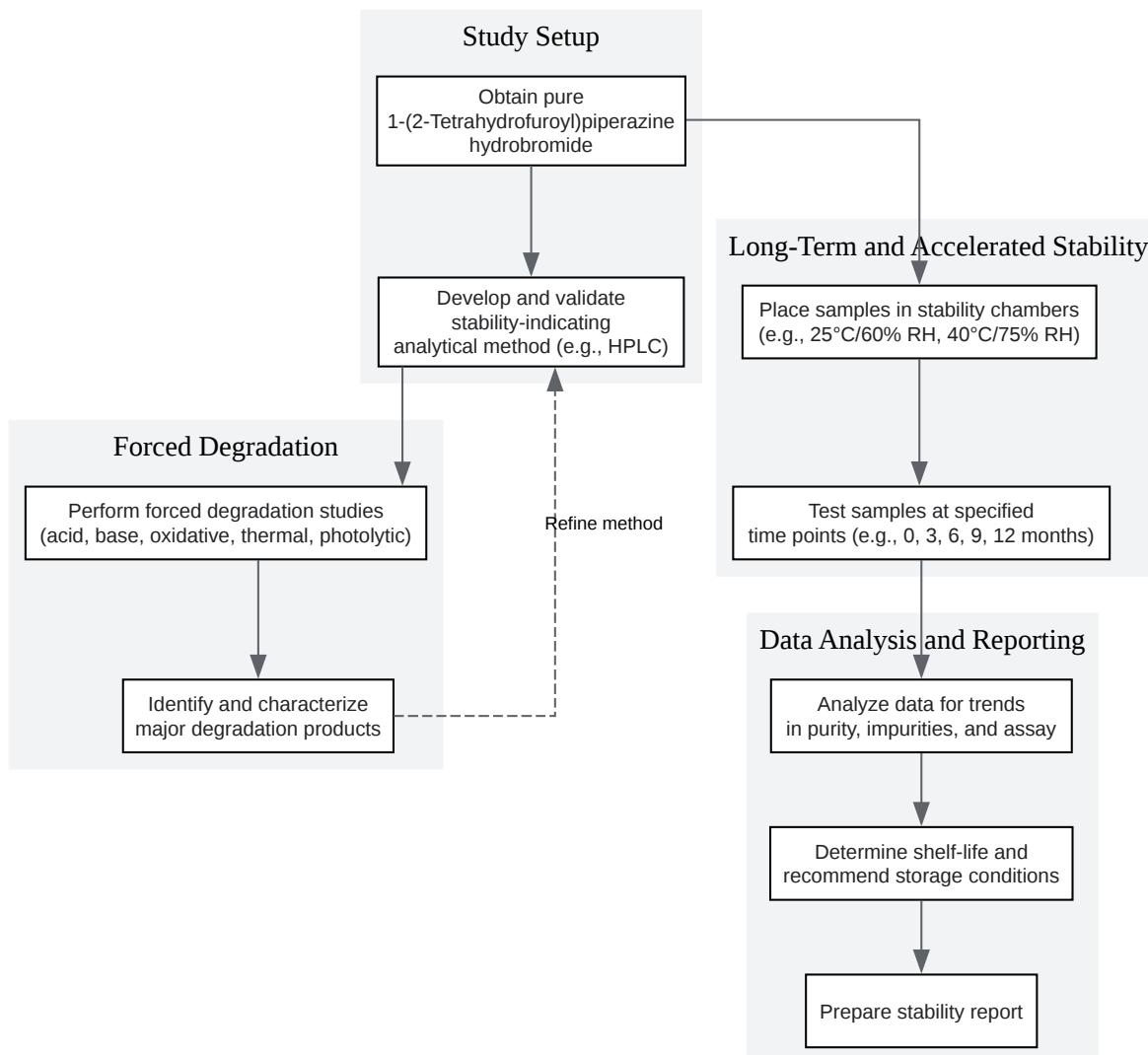
Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC)

with UV detection is a suitable technique.

- Column: A C18 reversed-phase column is a common starting point.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) would likely be effective.
- Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
- Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

The following diagram illustrates a typical workflow for a stability study.

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